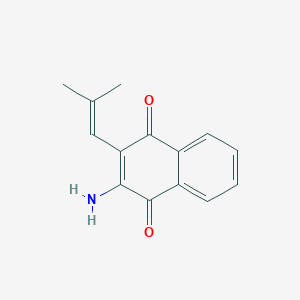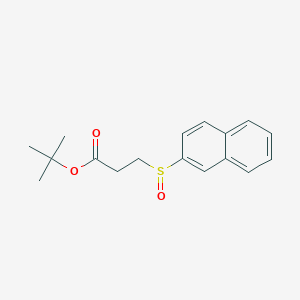![molecular formula C11H13F3O3Sn B14178859 Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane CAS No. 919299-24-4](/img/structure/B14178859.png)
Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane is an organotin compound that features a stannane core bonded to a trifluoromethoxybenzoyl group
Preparation Methods
The synthesis of Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane typically involves the reaction of trimethyltin hydroxide with 2,4,5-trifluoro-3-methoxybenzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane. The general reaction scheme is as follows:
(CH3)3SnOH+C8H4ClF3O2→(CH3)3SnOCOC8H4F3OCH3+HCl
Chemical Reactions Analysis
Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane undergoes various chemical reactions, including:
Substitution Reactions: The stannane group can be substituted by nucleophiles such as halides, leading to the formation of new organotin compounds.
Oxidation Reactions: The compound can be oxidized to form tin oxides, which are useful in materials science.
Hydrolysis: In the presence of water, the compound can hydrolyze to form trimethyltin hydroxide and 2,4,5-trifluoro-3-methoxybenzoic acid.
Common reagents used in these reactions include halides for substitution, oxidizing agents like hydrogen peroxide for oxidation, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Materials Science: The compound’s unique properties make it useful in the development of new materials, including polymers and coatings.
Medicinal Chemistry:
Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism by which Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane exerts its effects involves the interaction of the stannane group with various molecular targets. The tin atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution and oxidation. The trifluoromethoxybenzoyl group can also participate in these interactions, enhancing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane can be compared with other organotin compounds, such as:
Trimethyltin chloride: Similar in structure but lacks the trifluoromethoxybenzoyl group, making it less reactive in certain applications.
Tributyltin oxide: Another organotin compound with different alkyl groups, used primarily as a biocide and antifouling agent.
Dimethyltin dichloride: Features two methyl groups and two chloride groups, with different reactivity and applications compared to trimethylstannane derivatives.
The uniqueness of this compound lies in its combination of the stannane core with the trifluoromethoxybenzoyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
919299-24-4 |
|---|---|
Molecular Formula |
C11H13F3O3Sn |
Molecular Weight |
368.92 g/mol |
IUPAC Name |
trimethylstannyl 2,4,5-trifluoro-3-methoxybenzoate |
InChI |
InChI=1S/C8H5F3O3.3CH3.Sn/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11;;;;/h2H,1H3,(H,12,13);3*1H3;/q;;;;+1/p-1 |
InChI Key |
ZOQLWBUXOFVJJU-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)O[Sn](C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



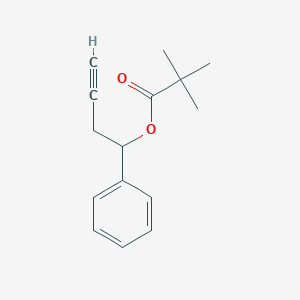
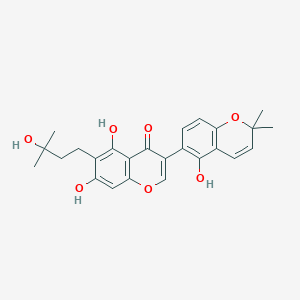
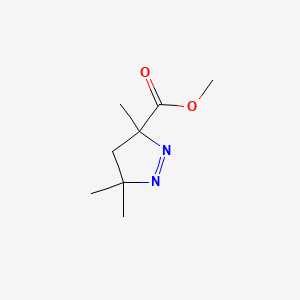
![5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine](/img/structure/B14178792.png)
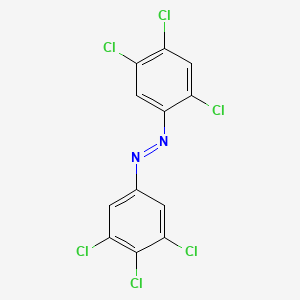
![1-([1,1'-Biphenyl]-3-yl)-1-methyl-1H-isoindol-3-amine](/img/structure/B14178812.png)
![6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime (9CI)](/img/structure/B14178820.png)
![6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178825.png)
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-(2-propynyl)-](/img/structure/B14178829.png)
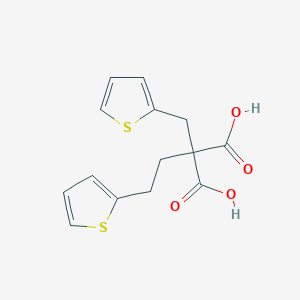
![[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14178840.png)
